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Compound of Interest

Compound Name: FIIN-2

Cat. No.: B15578185 Get Quote

FIIN-2, a next-generation irreversible covalent inhibitor of Fibroblast Growth Factor Receptors

(FGFRs), has shown significant promise in preclinical studies, exhibiting potent anti-

proliferative activity in cancer cell lines characterized by FGFR gene amplifications. This guide

provides a comparative analysis of FIIN-2's efficacy, supported by experimental data, to inform

researchers, scientists, and drug development professionals.

Comparative Efficacy of FIIN-2 in FGFR-Dependent Cell
Lines
FIIN-2 has demonstrated potent inhibitory activity against all four FGFR isoforms, with IC50

values of 3.1 nM, 4.3 nM, 27 nM, and 45 nM for FGFR1, FGFR2, FGFR3, and FGFR4,

respectively[1][2][3]. Its efficacy extends to various cancer cell lines with known FGFR

alterations, where it has shown superior or comparable potency to other FGFR inhibitors.
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Cell Line
Cancer
Type

FGFR
Alteration

FIIN-2 EC50
(nM)

BGJ398
EC50 (nM)

Notes

NCI-H1581 Lung Cancer
FGFR1

Amplification
~10-100

>1000 (in

V561M

mutant)

FIIN-2

maintains

good potency

against the

V561M

gatekeeper

mutation[4].

NCI-H2077 Lung Cancer
FGFR1

Amplification
~10-100

>1000 (in

V561M

mutant)

Similar to

NCI-H1581,

FIIN-2

overcomes

resistance

conferred by

the

gatekeeper

mutation[4].

RT112
Bladder

Cancer

FGFR3-

TACC3

Fusion

Potent

inhibition

Potent

inhibition

Both

inhibitors

show similar

potency

against this

fusion

protein[4].

A2780
Ovarian

Carcinoma

FGFR4

Dependent

Potent

inhibition

At least 10-

fold less

potent than

FIIN-2

FIIN-2 shows

significantly

stronger

potency in

this FGFR4-

dependent

cell line[4].

4T1 Breast

Cancer

Pan-FGFR

Dependent

Very potent - Reported to

be pan-FGFR

dependent,
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FIIN-2 is

highly

effective[4].

Ba/F3

(FGFR1)
- Engineered

Single to

double-digit

nM

-

Murine pro-B

cell line

engineered to

be dependent

on FGFR1

activity[4].

Ba/F3

(FGFR2)
- Engineered ~1

>1000 (in

V564M

mutant)

FIIN-2 is

especially

potent

against

FGFR2 and

the V564M

gatekeeper

mutant[4].

Ba/F3

(FGFR3)
- Engineered

Single to

double-digit

nM

-

Demonstrate

s potent

inhibition of

FGFR3-

dependent

proliferation[4

].

Ba/F3

(FGFR4)
- Engineered

Single to

double-digit

nM

-

Effective

against cells

dependent on

FGFR4

signaling[4].

Note: EC50 values are approximate ranges derived from the provided search results. For

precise values, please refer to the cited literature.
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FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs),

dimerize and autophosphorylate, activating downstream signaling pathways like the RAS-

MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and

migration[5][6][7]. Aberrant FGFR signaling, often due to gene amplification, mutations, or

translocations, can drive tumorigenesis[5][7].

FIIN-2 is an irreversible inhibitor that covalently binds to a conserved cysteine residue in the P-

loop of the FGFR kinase domain[8]. This covalent modification permanently blocks the ATP-

binding site, thereby inhibiting kinase activity and downstream signaling. A key advantage of

FIIN-2 is its ability to overcome resistance to first-generation FGFR inhibitors, which is often

caused by mutations in the "gatekeeper" residue of the kinase domain[4].
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Caption: FGFR signaling pathway and the mechanism of action of FIIN-2.
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Experimental Protocols
Cell Viability Assay
This protocol is a general guideline based on methodologies reported in the cited literature for

assessing the anti-proliferative effects of FIIN-2.

Cell Plating: Seed cancer cell lines (e.g., NCI-H1581, RT112) in 96-well plates at a density of

1,500 to 5,000 cells per well and allow them to adhere overnight[1].

Compound Treatment: Treat the cells with a serial dilution of FIIN-2 or a comparator

compound (e.g., BGJ398). Include a vehicle-only control (e.g., DMSO).

Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified atmosphere with

5% CO2[1].

Viability Assessment: Measure cell viability using a commercially available reagent such as

CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator

of metabolically active cells[1].

Data Analysis: Record the luminescence signal using a plate reader. Normalize the data to

the vehicle-only control and plot the results as a dose-response curve. Calculate the EC50

value, the concentration of the compound that inhibits cell growth by 50%, using a suitable

software package like GraphPad Prism.
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Cell Viability Assay Workflow
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Caption: A typical experimental workflow for a cell viability assay.

Biochemical Kinase Assay
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Biochemical assays are employed to determine the direct inhibitory effect of FIIN-2 on the

enzymatic activity of FGFR kinases.

Assay Preparation: Utilize a time-resolved fluorescence resonance energy transfer (TR-

FRET) based kinase binding assay platform, such as Z'-lyte™[4][9].

Reaction Mixture: Prepare a reaction mixture containing the purified recombinant FGFR

kinase domain, a suitable peptide substrate, and ATP.

Inhibitor Addition: Add varying concentrations of FIIN-2 or other inhibitors to the reaction

mixture.

Incubation: Allow the kinase reaction to proceed for a specified period at room temperature.

Detection: Stop the reaction and add a development reagent that allows for the detection of

either the phosphorylated or unphosphorylated substrate.

Signal Measurement: Measure the TR-FRET signal, which is proportional to the extent of

substrate phosphorylation.

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative

to a no-inhibitor control. Determine the IC50 value, the concentration of the inhibitor that

reduces enzyme activity by 50%, by fitting the data to a dose-response curve.

In summary, FIIN-2 is a potent and selective irreversible inhibitor of FGFRs with demonstrated

efficacy in a range of cancer cell lines harboring FGFR amplifications and other activating

alterations. Its ability to overcome common resistance mechanisms makes it a valuable tool for

research and a promising candidate for further therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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